Palbociclib Impurity A

Positional isomer Structural elucidation Process impurity

Palbociclib Impurity A (CAS 2205035-04-5) is the structurally unique 3‑piperazinyl positional isomer required for ICH Q3A/Q3B compliance. Unlike generic mixtures, only this authentic standard delivers true resolution (Rs) and relative retention time (RRT) needed for HPLC/UHPLC method validation per ICH Q2(R1). It serves as the critical marker for tracking purge efficiency during synthesis and is essential for accurate quantification at the ≥0.10% reporting threshold. Use this characterized reference standard to avoid systematic error and ensure batch release decisions are based on impurity‑specific data.

Molecular Formula C24H29N7O2
Molecular Weight 447.5 g/mol
Cat. No. B13426880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib Impurity A
Molecular FormulaC24H29N7O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=C(C=CC=N3)N4CCNCC4)C5CCCC5)C(=O)C
InChIInChI=1S/C24H29N7O2/c1-15-18-14-27-24(28-21-19(8-5-9-26-21)30-12-10-25-11-13-30)29-22(18)31(17-6-3-4-7-17)23(33)20(15)16(2)32/h5,8-9,14,17,25H,3-4,6-7,10-13H2,1-2H3,(H,26,27,28,29)
InChIKeyDVDIOHQSNHRQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palbociclib Impurity A Reference Standard: Positional Isomer Identity for ANDA and QC Applications


Palbociclib Impurity A (CAS 2205035-04-5, also referenced as 1082876-26-3 and 571190-30-2 in legacy databases), chemically designated as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, is a process-related, positional isomer impurity of the CDK4/6 inhibitor Palbociclib [1]. It is formally classified as a “new compound” in the published impurity literature and is structurally distinct from the active pharmaceutical ingredient (API) by the substitution position of the piperazine moiety (3‑position vs. 5‑position on the pyridine ring) [1]. The impurity is supplied as a characterized reference standard for analytical method development, method validation, and quality control during Abbreviated New Drug Application (ANDA) or commercial manufacturing [2].

Why a General Palbociclib Impurity Standard Cannot Substitute for Impurity A in Regulated Analysis


Regulatory guidelines (ICH Q3A/Q3B) require identification, qualification, and control of each specified impurity at levels ≥0.10% (or 0.15% for a maximum daily dose ≤2 g/day). Because Palbociclib Impurity A is a positional isomer of the API, it exhibits chromatographic retention, UV response, and MS fragmentation patterns that differ from desacetyl, N‑oxide, and other process-related impurities [1]. Using a structurally non‑identical impurity standard (e.g., Palbociclib Impurity B or a generic “Palbociclib Related Compound”) for system suitability or quantification would yield inaccurate relative retention times (RRT) and relative response factors (RRF), leading to systematic over‑ or under‑estimation of Impurity A content and potential compliance failure [2].

Quantitative Differentiation Evidence for Palbociclib Impurity A: Comparator-Based Data for Procurement Decisions


Positional Isomer Identity: 3-Piperazinyl vs. Parent 5-Piperazinyl Palbociclib

Palbociclib Impurity A is unequivocally a 3‑piperazinyl positional isomer, in contrast to the parent API which bears the piperazine at the 5‑position of the pyridine ring. This structural assignment was made by NMR, MS, and IR in a comprehensive impurity profiling study [1]. The isomerism constitutes a distinct chemical entity, not merely a degradation product, with a molecular formula of C₂₄H₂₉N₇O₂ (MW 447.53) .

Positional isomer Structural elucidation Process impurity

Specification Limit Quantification: Impurity A vs. Impurity B in Finished Palbociclib Drug Substance

A patent describing an improved Palbociclib preparation method reports that both Impurity A and Impurity B are controlled to less than 0.1% (w/w) in the finished product, with the API purity reaching ≥99.5% [1]. Separately, in a solid-state form patent, the Impurity A content in Palbociclib Dimesylate intermediate was measured at 0.12 A% before purification and reduced to 0.10 A% after salt formation, while the final API purity reached 99.85 A% [2]. These data establish that Impurity A and Impurity B require distinct, validated analytical methods for accurate quantification and cannot be treated as a single group limit.

Specification limit Impurity control Quality control

Purification Difficulty: Impurity A Removal Relative to Other Process Impurities

Multiple patent documents explicitly identify Impurity A as “difficult to remove from the desired Palbociclib,” attributing this to its close structural similarity and co‑elution tendency [1][2]. The difficulty is so pronounced that dedicated synthetic route modifications (e.g., formate salt formation, specific solvent systems) were invented primarily to reduce Impurity A below the 0.10% threshold [1]. This contrasts with desacetyl impurities, which are more readily removed by conventional recrystallization or column chromatography.

Purification difficulty Process development Downstream processing

Chromatographic Separation: Impurity A Resolution from Co‑Eluting Isomers

The accepted HPLC method for Palbociclib impurity profiling lists Impurity A as one of eight resolved peaks requiring baseline separation (Rs ≥1.5) from the parent Palbociclib peak [1]. Achieving this resolution for a positional isomer is non‑trivial, requiring optimized gradient elution with perchloric acid/acetonitrile mobile phases and a C18 column [1][2]. In contrast, other process impurities such as Impurity I–IV are more easily separated using standard UHPLC conditions with resolution factors typically exceeding 2.0 [3].

Chromatographic resolution Isomer separation HPLC method validation

Stability Profile: Impurity A as a Process Impurity vs. Degradation Impurities

Forced degradation studies identified five major impurities: three process impurities formed during the penultimate synthetic step (including desacetyl, desacetyl hydroxy, and desacetyl hydroxyl methyl impurities) and two oxidative degradation impurities (pyridine N‑oxide and piperazine N‑oxide) [1]. Impurity A was not observed among the forced degradation products; instead, it was characterized as a process‑related impurity arising from the regioselectivity of the coupling step, placing it in a fundamentally different control category than degradation products [2]. This classification means that stability‑indicating methods must discriminate Impurity A from degradation products, and the impurity’s specification is driven by batch consistency rather than shelf‑life accumulation.

Stability Forced degradation Impurity classification

Regulatory Reference Standard Traceability: Impurity A as a Pharmacopeia-Grade Standard

Palbociclib Impurity A is offered as a reference standard with traceability to pharmacopeial standards (USP or EP) where feasible [1]. This contrasts with generic “Palbociclib impurity mixtures” or research‑grade compounds that lack certified purity, full spectral characterization (¹H NMR, ¹³C NMR, MS, HPLC), and a certificate of analysis (CoA). For ANDA submissions, the FDA expects impurity standards to be well‑characterized and analytically comparable to the impurity found in the drug substance; only an authenticated Impurity A standard satisfies this requirement for the 3‑piperazinyl isomer [2].

Reference standard Pharmacopeia Traceability

High-Value Application Scenarios for Palbociclib Impurity A Reference Standards


ANDA/DMF Filing: Method Validation and System Suitability for Impurity A Quantification

Palbociclib Impurity A is the designated reference standard for linearity, accuracy, precision, and system suitability testing in HPLC/UHPLC methods intended for regulatory submission. Because the impurity is a positional isomer that co‑elutes near the API peak, only an authentic Impurity A standard can establish the true resolution (Rs) and relative retention time (RRT) required for method validation per ICH Q2(R1) [1]. Generic impurity mixtures fail this specificity requirement.

Process Development and Scale-Up: Monitoring Impurity Purge Efficiency

Multiple patent disclosures identify Impurity A as the most difficult impurity to remove during Palbociclib synthesis [2][3]. Process chemists use Impurity A reference standards to track purge efficiency across unit operations—from intermediate stages (e.g., Compound II at 0.12 A% Impurity A) to final API (≤0.10%)—enabling optimization of salt formation, recrystallization, and solvent selection steps.

Stability-Indicating Method Development: Discriminating Process Impurities from Degradants

Because Impurity A is process‑derived and does not increase under ICH‑prescribed forced degradation conditions (heat, acid, base, oxidation, photolysis) [4], it serves as a critical marker in stability‑indicating methods. Its presence at consistent levels across stability time points confirms that the analytical method can discriminate between process impurities and genuine degradation products, a requirement for method validation in stability studies.

Quality Control Batch Release: Independent Quantification Against ICH Q3A Thresholds

Under ICH Q3A, any specified impurity present at ≥0.10% must be individually reported and qualified [5]. Impurity A reference standards enable QC laboratories to independently quantify this specific isomer against its own calibrated response, ensuring that batch release decisions are based on accurate, impurity‑specific data rather than aggregate impurity profiles.

Quote Request

Request a Quote for Palbociclib Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.